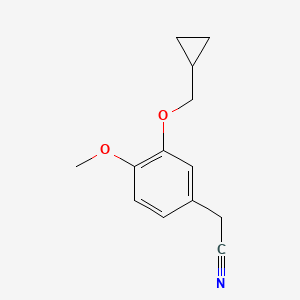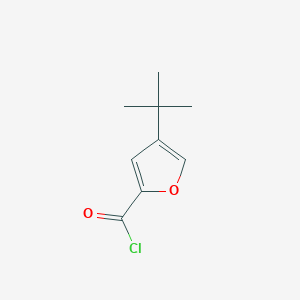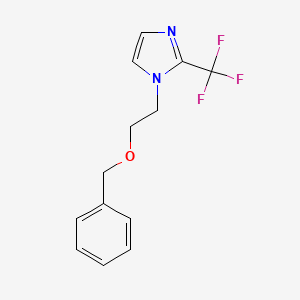![molecular formula C13H19ClO3 B13935315 ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene CAS No. 105891-50-7](/img/structure/B13935315.png)
({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a complex ether chain containing a chloroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene typically involves the reaction of benzyl chloride with triethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the triethylene glycol chain .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions where the chloroethoxy group is replaced by other nucleophiles.
Oxidation Reactions: The ether chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Used in the modification of oligonucleotides for research purposes .
Medicine:
- Explored for its potential in drug development and delivery systems.
- Used in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed in the synthesis of surfactants and emulsifiers .
Wirkmechanismus
The mechanism of action of ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene involves its interaction with various molecular targets. The ether chain allows for flexibility and interaction with different functional groups, making it a versatile compound in chemical reactions. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
(2-Chloroethoxy)benzene: A simpler compound with a single chloroethoxy group attached to the benzene ring.
2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group attached to an ethanol molecule.
Triethylene glycol monochlorohydrin: A compound with a similar ether chain but without the benzene ring.
Uniqueness:
- The presence of the benzene ring in ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene provides aromatic stability and potential for further functionalization.
- The extended ether chain offers flexibility and multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
105891-50-7 |
|---|---|
Molekularformel |
C13H19ClO3 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C13H19ClO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI-Schlüssel |
QCOJKZNIMJQFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)


![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)

![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)

